2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
CAS No.: 670272-81-8
Cat. No.: VC21495510
Molecular Formula: C28H23N5O2S2
Molecular Weight: 525.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670272-81-8 |
|---|---|
| Molecular Formula | C28H23N5O2S2 |
| Molecular Weight | 525.6g/mol |
| IUPAC Name | 2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C28H23N5O2S2/c1-28(2)13-20-24(21(34)14-28)23(17-9-5-3-6-10-17)19(15-29)26(30-20)36-16-22(35)31-27-32-25(37-33-27)18-11-7-4-8-12-18/h3-12H,13-14,16H2,1-2H3,(H,31,33,35) |
| Standard InChI Key | HIGIINBNGRKWIP-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)C#N)C5=CC=CC=C5)C |
| Canonical SMILES | CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NC3=NSC(=N3)C4=CC=CC=C4)C#N)C5=CC=CC=C5)C |
Introduction
The compound 2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide represents a complex heterocyclic molecule. It combines quinoline and thiadiazole frameworks with functional groups such as cyano (-CN), sulfanyl (-S), and acetamide (-CONH). These features suggest potential applications in medicinal chemistry due to the bioactivity often associated with such structures.
Structural Features:
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Quinoline Core: The quinoline ring system is a bicyclic aromatic compound known for its antimicrobial and anticancer properties.
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Thiadiazole Unit: The 1,2,4-thiadiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, often associated with anti-inflammatory and antimicrobial activities.
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Functional Groups:
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The cyano group (-CN) enhances electron-withdrawing properties.
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The sulfanyl linkage (-S-) connects the quinoline and thiadiazole moieties.
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The acetamide group (-CONH-) contributes to hydrogen bonding potential.
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General Approach:
The synthesis of this compound likely involves multi-step reactions starting from commercially available precursors. Below is a hypothetical synthetic route:
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Formation of Quinoline Derivative:
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A Friedländer synthesis can be employed to construct the quinoline core using an aldehyde and a ketone with an amine group.
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Functionalization at the 2-position introduces the cyano group via nucleophilic substitution.
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Thiadiazole Synthesis:
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The thiadiazole ring can be synthesized by cyclization of hydrazine derivatives with carbon disulfide or similar reagents.
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Coupling Reaction:
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The quinoline derivative is coupled with the thiadiazole unit through a sulfanyl linkage using reagents like thiourea or sulfur chloride.
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Acetamide Functionalization:
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Acetylation of the amine group on the thiadiazole ring completes the synthesis.
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Expected Characterization Techniques:
To confirm the structure after synthesis:
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NMR Spectroscopy (¹H and ¹³C): For proton and carbon environments.
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Mass Spectrometry (MS): To verify molecular weight.
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Infrared (IR) Spectroscopy: For functional group identification.
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X-ray Crystallography: For structural confirmation.
Medicinal Chemistry
The structural components of this compound suggest several pharmacological applications:
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Antimicrobial Activity: Both quinoline and thiadiazole derivatives have shown efficacy against bacterial and fungal pathogens.
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Anti-inflammatory Potential: Molecular docking studies could reveal interactions with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer Properties: The cyano and acetamide groups could facilitate interactions with DNA or proteins involved in cell proliferation.
Drug Development
This compound could serve as a lead molecule for designing inhibitors targeting specific enzymes or receptors.
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